![molecular formula C10H10ClNO B2610893 (S)-4-(4-Chlorophenyl)pyrrolidin-2-one CAS No. 123632-31-5](/img/structure/B2610893.png)
(S)-4-(4-Chlorophenyl)pyrrolidin-2-one
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Overview
Description
“(S)-4-(4-Chlorophenyl)pyrrolidin-2-one” is a chemical compound with the molecular formula C10H10ClNO . It has a molecular weight of 195.65 . The compound is also known by other names such as “(4RS)-4-(4-chlorophenyl)pyrrolidin-2-one” and "4-(4-chlorophenyl)pyrrolidin-2-one" .
Synthesis Analysis
The synthesis of derivatives of this compound has been reported in the literature . For instance, the starting point for the synthesis of some derivatives was (2S)-1-(chloroacetyl)pyrrolidine-2-carbonitrile, which could be obtained from S-proline via a chloroacetylation followed by an amidation of its carboxylate group and a final dehydration .
Molecular Structure Analysis
The compound has a five-membered pyrrolidine ring with a chlorine atom attached to the phenyl group . The InChI code for the compound is InChI=1S/C10H10ClNO/c11-9-3-1-7(2-4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13)
.
Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm³ . Its boiling point is 390.0±42.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 63.9±3.0 kJ/mol . The compound has a flash point of 189.6±27.9 °C .
Scientific Research Applications
Stereoselective Behavior in Cardiovascular Applications
- Stereoselective behavior of functional analogues: The stereoselective behavior of 1-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine, a blocker of cardiovascular L-type calcium channels, was studied. This research highlights the significance of the stereocenter at C-2 of the pyrrolidine ring and the differences in properties between enantiomers (Carosati et al., 2009).
Chemical Synthesis and Structural Analysis
- Synthesis of 1-(arylsulfonyl)pyrrolidines: A method for the synthesis of pyrrolidine-1-sulfonylarene derivatives from phenols and 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine was developed, showcasing a novel approach for creating derivatives (Smolobochkin et al., 2017).
- Molecular and crystal structure studies: Research on compounds like 1-(p-Chlorophenyl)-5α-methoxycarbonylmethyl-4β-(2-thienyl)pyrrolidin-2-one provided insights into molecular conformations and crystal structures, contributing to the understanding of chemical properties (Sivakumar et al., 1995).
Applications in Coordination Chemistry
- Synthesis and characterization of Co(III) complexes: The synthesis of Co(III) complexes involving pyrrolidine and other amines was explored, providing insights into their structural and spectroscopic characteristics (Amirnasr et al., 2001).
Biocatalytic and Biochemical Applications
- Production of chiral intermediates in drugs: A study demonstrated the production of (S)-CPMA, a chiral intermediate of the anti-allergic drug Betahistine, using a newly isolated Kluyveromyces sp. in an aqueous two-phase system, highlighting biocatalytic applications (Ni et al., 2012).
Green Chemistry and Efficient Synthesis Techniques
- Whole-cell biocatalytic synthesis in microreaction systems: A study focused on the synthesis of S-CPMA using E. coli in a liquid-liquid biphasic microreaction system, emphasizing efficient and green synthesis methods (Chen et al., 2021).
Safety and Hazards
The compound is classified as having acute toxicity when ingested (Oral), with a hazard statement H301 (ATE=100 mg/kg bodyweight) . It also has acute toxicity when in contact with skin (Dermal), with a hazard statement H311 (ATE=300 mg/kg bodyweight) . It has acute toxicity when inhaled, with a hazard statement H330 (ATE=0.005 mg/l/4h) . It can cause skin irritation, with a hazard statement H315 .
properties
IUPAC Name |
(4S)-4-(4-chlorophenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-9-3-1-7(2-4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRPDYOZYMCTAK-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CNC1=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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